1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-: is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The compound is characterized by the presence of an iodine atom at the 4-position and a trifluoromethyl group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine derivatives, including 4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, can be synthesized through various methodsThe iodination can be achieved using iodine or iodine monochloride under suitable conditions . The trifluoromethylation can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Iodination: Iodine or iodine monochloride in the presence of a suitable solvent.
Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura coupling.
Major Products Formed:
Scientific Research Applications
Chemistry: 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)- is used as a building block in organic synthesis to create more complex molecules .
Biology and Medicine: The compound has shown potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer research . It has demonstrated inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a promising candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)- involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). The compound inhibits the FGFR signaling pathway by binding to the receptor’s tyrosine kinase domain, preventing its activation and subsequent downstream signaling . This inhibition leads to reduced cell proliferation, migration, and invasion, which are critical processes in cancer progression .
Comparison with Similar Compounds
4-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the trifluoromethyl group.
3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: Contains a methoxy group instead of a trifluoromethyl group.
5-Iodo-1H-pyrrolo[2,3-b]pyridine: Iodine atom at the 5-position instead of the 4-position.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)- is unique due to the presence of both an iodine atom and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
CAS No. |
1014613-46-7 |
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Molecular Formula |
C8H4F3IN2 |
Molecular Weight |
312.03 g/mol |
IUPAC Name |
4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)6-3-4-5(12)1-2-13-7(4)14-6/h1-3H,(H,13,14) |
InChI Key |
PVQFPIBCYBPANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1I)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
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